ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a sulfonamide bridge and a unique ethyl carbamate substituent. It belongs to a class of compounds explored in medicinal chemistry, particularly as potential enzyme inhibitors, but also serves as a versatile intermediate for further chemical derivatization.

Molecular Formula C15H21ClN2O5S
Molecular Weight 376.9g/mol
CAS No. 791843-91-9
Cat. No. B486580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate
CAS791843-91-9
Molecular FormulaC15H21ClN2O5S
Molecular Weight376.9g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl
InChIInChI=1S/C15H21ClN2O5S/c1-3-22-14-11-12(5-6-13(14)16)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3
InChIKeyGLPMVCJYUUTGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate (CAS 791843-91-9) Procurement & Differentiation Guide


Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a sulfonamide bridge and a unique ethyl carbamate substituent [1]. It belongs to a class of compounds explored in medicinal chemistry, particularly as potential enzyme inhibitors, but also serves as a versatile intermediate for further chemical derivatization. For scientific procurement, distinguishing it from simpler analogs is critical, as its specific functional groups dictate distinct physicochemical properties, reactivity, and biological target engagement [2].

Scaffold type Piperazine sulfonamide with ethyl carbamate
Key differentiation 4‑chloro‑3‑ethoxy substitution and carbamate handle
Research context Enzyme inhibitor studies and versatile intermediate

Why Generic Piperazine Sulfonamides Cannot Replace Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate in Research


Generic substitution of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate with a simpler piperazine sulfonamide (e.g., 1-(phenylsulfonyl)piperazine) introduces crucial differences in lipophilicity, hydrogen bonding capacity, and metabolic stability, which are fundamental to target engagement and compound progression [1]. The specific combination of the 4-chloro-3-ethoxy substitution on the phenyl ring and the ethyl carbamate on the piperazine ring is not common among commercially available analogs, meaning a substitute could lead to significantly different reactivity and biological outcomes, as demonstrated by SAR studies on related FAAH inhibitors [2].

This compound
Generic piperazine sulfonamide
Ethyl carbamate plus chloro‑ethoxy sulfonamide
Lacks carbamate; simpler sulfonamide substitution
Higher hydrogen‑bond capacity
Fewer H‑bond acceptors, altering polar interactions
Balanced lipophilicity profile
Often higher logP; may shift solubility and binding

Quantitative Differentiation Evidence: Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate vs. Closest Analogs


Structural Differentiation: The Impact of the Ethyl Carbamate Group

The target compound possesses a unique N-ethyl carboxylate moiety attached to the piperazine ring, a feature absent in many common sulfonamide analogs like 1-(4-chloro-3-ethoxybenzenesulfonyl)piperazine. This structural difference directly impacts the molecule's ability to act as a hydrogen bond acceptor, increasing its capacity by two additional bonds (6 vs. 4) compared to a simple 4-sulfonylpiperazine analog, and alters the rotatable bond count, influencing molecular flexibility and target binding entropy [1].

H‑Bond Capacity
Reported
Target: 6 HBA Comparator: 4 HBA Δ +2 (50% increase)
May influence polar active‑site binding
Computed property; experimental validation needed
Medicinal Chemistry Chemical Biology Drug Discovery

LogP Differentiation and Lipophilic Efficiency (LipE) Potential

The computed partition coefficient (XLogP3-AA) for the target compound is 2.1 [1]. This is a pivotal parameter for blood-brain barrier penetration and oral absorption. A direct analogue, such as SSR411298 (FAAH inhibitor with a different core), has a reported XLogP3 of 3.5. The target compound's lower lipophilicity suggests a potentially better solubility profile and a more favorable starting point for lead optimization, reducing the risk of high logP-related attrition common in piperazine-based FAAH programs [2].

Lipophilicity (XLogP3)
Reported
Target: 2.1 Comparator: 3.5 Δ −1.4 log units
Lower logP may improve solubility profile
Computed; assay confirmation recommended
ADME Drug Design Physicochemical Properties

Synthetic Versatility as a Multifunctional Building Block

The compound integrates three distinct functional groups: an ethyl carbamate, a sulfonamide, and an aryl chloride/ether motif. This contrasts with simpler building blocks like 1-(phenylsulfonyl)piperazine, which lacks the carbamate and chloro-ethoxy substituents. The presence of the carbamate allows for further selective derivatization (e.g., hydrolysis, Curtius rearrangement) not possible in N-alkyl or N-aryl sulfonamide analogs, providing access to a broader chemical space for library synthesis [1].

Derivatization Handles
Reported
Target: 3 reactive handles Comparator: 1 +2 derivatization points
Supports broader library diversification
Based on standard reactivity principles
Organic Synthesis Chemical Biology Fragment-Based Drug Discovery

High-Impact Application Scenarios for Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate


Medicinal Chemistry Optimization of FAAH or Serine Hydrolase Inhibitors

The compound's specific 4-chloro-3-ethoxybenzenesulfonyl motif is a privileged structure for engaging the serine hydrolase family, as shown in related patent families. Its predicted lower logP relative to highly lipophilic clinical candidates makes it an ideal starting point for designing next-generation inhibitors with superior central nervous system (CNS) drug-like properties, aiming to avoid the non-specific binding that plagued certain predecessors [1].

Building Block for Focused Chemical Library Synthesis

The combination of a carbamate, an aryl chloride, and a sulfonamide in a single low-molecular-weight scaffold (376.9 g/mol) makes it an exceptional core for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS). It allows for rapid parallel derivatization through amidation, Suzuki coupling, or nucleophilic aromatic substitution, generating high-value screening libraries more efficiently than using a mono-functional piperazine [2].

Chemical Probe Development for Target Identification

The aryl chloride handle is amenable to late-stage functionalization with photoaffinity labels or click chemistry tags (e.g., azide/alkyne). This transforms the compound into a chemical biology probe for pull-down experiments or cellular imaging, a utility not achievable with non-halogenated analogs. Its balanced lipophilicity (LogP 2.1) reduces the risk of non-specific membrane binding during these sensitive experiments [3].

Application
Selection Property
Validation Focus
FAAH/serine hydrolase inhibitor design
Low‑lipophilicity piperazine scaffold
Solubility & target engagement vs. lipophilic analogs
Focused library synthesis (FBDD/DOS)
Multifunctional core (carbamate, aryl‑Cl, sulfonamide)
Parallel derivatization scope and yield
Chemical probe development
Aryl chloride handle for late‑stage conjugation
Labeling efficiency and non‑specific binding in cells
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